molecular formula C18H21FN4O2 B5372491 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

Katalognummer B5372491
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: PPKBDSDNBPTDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound has been found to have potential therapeutic effects on diseases such as Alzheimer's, Parkinson's, and schizophrenia.

Wirkmechanismus

The exact mechanism of action of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide is not fully understood. However, it has been proposed that this compound acts as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in the brain and is involved in the regulation of cognitive function, mood, and appetite. By blocking this receptor, this compound may improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include increased levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons, and reduced levels of pro-inflammatory cytokines, which are involved in neuroinflammation. In addition, this compound has been shown to increase dopamine and acetylcholine release in the brain, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide for lab experiments is its high selectivity for the serotonin 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor on cognitive function and neurological disorders. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT6 receptor. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.

Synthesemethoden

The synthesis of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-amino-5-fluoropyrazine with 2-bromoethyl benzene, followed by reduction with sodium borohydride to obtain 6-(2-fluorobenzyl)-2-amino-5-fluoropyrazine. This intermediate is then reacted with formaldehyde and piperidine to yield this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In preclinical studies, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential as a treatment for these diseases in humans.

Eigenschaften

IUPAC Name

6-[3-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-5-2-1-4-13(14)8-18(12-24)6-3-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h1-2,4-5,9-10,24H,3,6-8,11-12H2,(H2,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBDSDNBPTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=CC=C3F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.